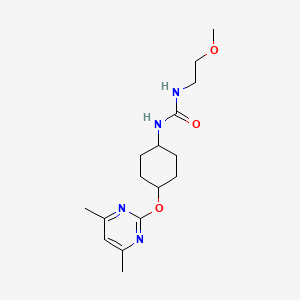

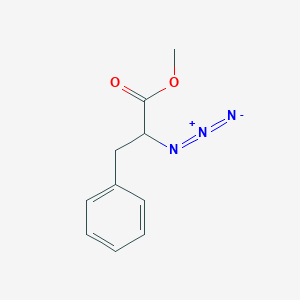

N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

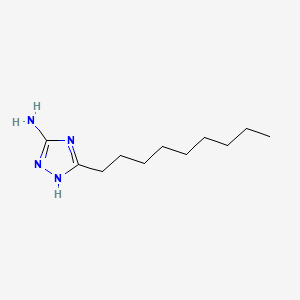

“N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be based on two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring . This five-membered ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用

Synthesis and Chemical Properties

- N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide and its derivatives have been explored in various synthetic pathways. For instance, a study by Kandeel et al. (1995) detailed the novel syntheses of pyrrolidine-3,5-dione, pyrrolo[2,3-b]pyridine, and pyrrolinone derivatives, focusing on the synthesis of compounds with active methylene groups which have wide-ranging applications in chemical synthesis (Kandeel et al., 1995).

Pharmacological Applications

- Cinnamamide derivatives exhibit a range of biological activities. Patel and Telvekar (2014) synthesized analogs of N-[4-(piperazin-1-yl)phenyl]cinnamamide, revealing their promising antitubercular activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).

- Houlihan et al. (1985) explored N-alkyl-3-(trifluoromethyl)cinnamamides, identifying compounds that could potentially induce sleep in animal models (Houlihan et al., 1985).

Anticonvulsant Potential

- The anticonvulsant potential of cinnamamide derivatives has been a subject of interest. Żesławska et al. (2017) reported on N-substituted cinnamamide derivatives and their screening for anticonvulsant activity. They found that certain structural features of these compounds correlated with anticonvulsant properties (Żesławska et al., 2017).

Druglikeness and Antimicrobial Properties

- Borul and Agarkar (2020) conducted a study on “(E)-3Substituted phenyl-1-Piperidino-2-Propen-1-one cinnamamide” to assess its druglikeness properties and potential antimicrobial activities, highlighting the diverse applications of these compounds in the field of drug development (Borul & Agarkar, 2020).

Other Applications

- Cinnamamide derivatives have also been examined for their utility in organic synthesis and as ligands in metal complex formations, as shown by Singh et al. (2009), who studied their use in catalyzing organic reactions (Singh et al., 2009).

将来の方向性

The future directions in the research and development of “N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)cinnamamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the understanding of the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .

特性

IUPAC Name |

(E)-N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c24-20(13-10-17-6-2-1-3-7-17)22-19-11-8-18(9-12-19)16-21(25)23-14-4-5-15-23/h1-3,6-13H,4-5,14-16H2,(H,22,24)/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZMXSRNLYLRRK-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide](/img/structure/B2411487.png)

![2-Chloro-N-[1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]propanamide](/img/structure/B2411494.png)

![2-(4-fluorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2411496.png)

![3-(4-Methylphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2411500.png)

![3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2411506.png)